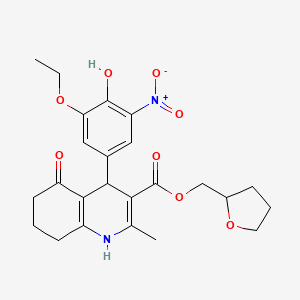

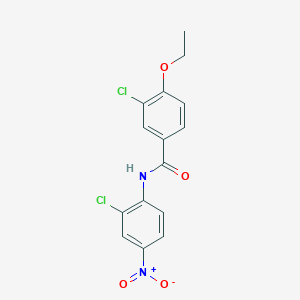

![molecular formula C17H20O3 B5123834 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)

1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 selectively binds to and blocks beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are activated by adrenaline and noradrenaline. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various downstream effects.

Biochemical and Physiological Effects:

By blocking beta-2 adrenergic receptors, 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 inhibits the effects of adrenaline and noradrenaline on these receptors. This leads to a decrease in cAMP production and PKA activation. The physiological effects of beta-2 adrenergic receptor blockade depend on the tissue and cell type. In the heart, beta-2 adrenergic receptor blockade leads to a decrease in heart rate and contractility. In the airways, beta-2 adrenergic receptor blockade leads to bronchoconstriction. In adipose tissue, beta-2 adrenergic receptor blockade leads to a decrease in lipolysis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to specifically study the effects of beta-2 adrenergic receptor activation or blockade without interfering with other signaling pathways. However, one limitation of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is its relatively low potency. This means that high concentrations of the compound may be required to achieve complete beta-2 adrenergic receptor blockade.

Future Directions

There are several future directions for research on 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. One direction is to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. Another direction is to study the effects of beta-2 adrenergic receptor blockade on glucose metabolism and insulin sensitivity in humans. Additionally, future research could investigate the use of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 as a potential therapeutic agent for various diseases, such as asthma and heart failure.

Conclusion:

In conclusion, 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. Its mechanism of action involves the selective blockade of beta-2 adrenergic receptors, leading to a decrease in cAMP production and PKA activation. While 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 has advantages and limitations for lab experiments, it has several potential future directions for research, including investigating its role in cancer progression and metastasis and its potential therapeutic use for various diseases.

Synthesis Methods

The synthesis of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 involves several steps. First, 3-(4-methylphenoxy)propylamine is reacted with 1-methoxy-2,4-dinitrobenzene to form the corresponding nitro compound. This is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(2-chloroethoxy)ethanol to form 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551.

Scientific Research Applications

1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis.

properties

IUPAC Name |

1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-14-8-10-15(11-9-14)19-12-5-13-20-17-7-4-3-6-16(17)18-2/h3-4,6-11H,5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVYTGKSGDDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-[3-(4-methylphenoxy)propoxy]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)

![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)

![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)

![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)

![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)

![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)